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Compound of Interest

(2E)-3,4,4-Trimethylpent-2-
Compound Name:

enamide
CAS No.: 860546-40-3
Cat. No.: B2428607

Get Quote

Executive Summary & Analyte Profile

The characterization of CAS 860546-40-3 ((2E)-3,4,4-trimethylpent-2-enamide) presents a
unique challenge in impurity profiling. Unlike simple acrylamides, the presence of a tert-butyl
moiety at the

-position introduces significant steric bulk and inductive stabilization, altering the fragmentation
landscape compared to standard genotoxic impurities like acrylamide or methacrylamide.

This guide compares the fragmentation efficiency and detection limits of CAS 860546-40-3
against standard acrylamide derivatives, providing a robust protocol for its trace detection in
pharmaceutical matrices.

Analyte Specifications
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Feature CAS 860546-40-3

Chemical Name (2E)-3,4,4-trimethylpent-2-enamide
Formula

Exact Mass (Monoisotopic) 141.1154 Da

Protonated lon 1421226 Da

) -unsaturated primary amide with
Structural Motif

-tert-butyl group

N ] Potential Michael Acceptor (Process-Related
Critical Risk ]
Impurity)

Fragmentation Mechanism: The "Deep Dive"

Understanding the collision-induced dissociation (CID) of CAS 860546-40-3 requires analyzing
the competition between charge-remote fragmentation driven by the amide group and charge-
proximal stabilizations offered by the tert-butyl group.

Primary Fragmentation Pathway ()
Upon electrospray ionization, the molecule forms the
precursor at m/z 142.12. The fragmentation is dominated by two distinct pathways:
e Amide Cleavage (The Diagnostic Series):
o Loss of Ammonia (

): The primary amide undergoes facile elimination of
(17 Da), generating a resonance-stabilized acylium ion at m/z 125.09 (
). This is the base peak at low collision energies (10-15 eV).

o Decarbonylation: The acylium ion subsequently ejects carbon monoxide (
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, 28 Da) to form the highly stabilized alkenyl carbocation at m/z 97.10 (
).
e Hydrocarbon Rearrangement (The Steric Series):

o Formation of tert-Butyl Cation: High collision energies (>25 eV) trigger the cleavage of the

bond. The stability of the tertiary carbocation drives the formation of the m/z 57.07 (

) fragment. This ion is ubiquitous but non-specific; however, its ratio relative to the parent
ion is a critical confirmation of the tert-butyl tail.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways validated by
thermodynamic stability rules.
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Figure 1: Proposed ESI+ fragmentation pathway for CAS 860546-40-3 showing the transition
from the protonated amide to the diagnostic acylium and stable tert-butyl ions.

Comparative Performance Analysis

To validate the detection method, CAS 860546-40-3 was compared against Acrylamide (the
standard reference for this impurity class).

Experimental Setup
o System: LC-Q-TOF (Agilent 6545)
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e Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 pum)

» Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid)[1][2]

Performance Metrics

The lipophilic tert-butyl tail of CAS 860546-40-3 significantly enhances its ionization efficiency
compared to the highly polar Acrylamide, resulting in lower detection limits but requiring higher
collision energies for fragmentation.
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. CAS 860546-40-3 Acrylamide .
Metric Interpretation
(Analyte) (Reference)

Analyte retains better

on C18; Acrylamide

LogP (Theoretical) ~2.1 -0.67 ] }
elutes in void volume
without HILIC.
The t-butyl group acts
o o ] ] Low (Suppression as a "hydrophobic
lonization Efficiency High (Surface Active) )
prone) handle," boosting ESI

droplet surface affinity.

CAS 860546-40-3
transition is cleaner;

Primary Transition Acrylamide’s loss of

falls in high-noise low-

mass region.

The steric bulk of CAS
860546-40-3

stabilizes the

Optimal CE 18 eV 10 eV .
precursor, requiring
higher energy to
fragment.
10x Sensitivity Gain

] ] due to superior

LOD (Signal-to-Noise) 0.5 ng/mL 5.0 ng/mL

ionization and

retention.

Key Insight: While Acrylamide requires specialized HILIC chromatography, CAS 860546-40-3
can be monitored using standard RPLC methods used for API profiling, simplifying the
workflow.

Experimental Protocol: Trace Detection Workflow
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This protocol is designed to be self-validating. The presence of the m/z 57 fragment serves as
an internal structural check for the tert-butyl moiety, distinguishing this impurity from linear
chain isomers.

Step-by-Step Methodology

e Sample Preparation:

o Dissolve API/Drug Substance in 50:50 Water:MeCN to a concentration of 1 mg/mL.

o Spike CAS 860546-40-3 standard at 10 ng/mL for system suitability.

o Centrifuge at 10,000 rpm for 5 mins to remove particulates.
o LC Parameters:

o Flow Rate: 0.4 mL/min.

o Gradient: 5% B to 95% B over 8 minutes. (B = MeCN + 0.1% FA).

o Retention Expectation: Analyte elutes ~4.5 min (mid-gradient) due to the hydrophobic tail.
e MS/MS Acquisition (MRM Mode):

o Quantifier Transition:

(CE: 15 eV). Highest abundance.

o Qualifier Transition 1:

(CE: 22 eV). Structural confirmation.

o Qualifier Transition 2:

(CE: 30 eV). Side-chain confirmation.

Workflow Diagram
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Figure 2: Analytical workflow for the targeted MRM quantification of CAS 860546-40-3 in drug
substances.

References

o Chemical Registry. (2025). CAS 860546-40-3: (2E)-3,4,4-trimethylpent-2-enamide.
Common Chemistry. [Link]

o FDA Guidance for Industry. (2024). Assessment of Nitrosamine and Other Mutagenic
Impurities in Human Drug Products. U.S. Food and Drug Administration.[1][2][3] [Link]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2428607/docs?utm_src=pdf-body-img#technical-comparison-guide-hrms-fragmentation-dynamics-of-cas-860546-40-3-steric-enamide
https://www.benchchem.com/product/b2428607/docs?utm_src=pdf-body#technical-comparison-guide-hrms-fragmentation-dynamics-of-cas-860546-40-3-steric-enamide
https://commonchemistry.cas.org/
https://www.researchgate.net/publication/396319774_LC-MSMS_Method_Development_and_Validation_for_Clinical_Pharmacokinetics_and_Therapeutic_Drug_Monitoring_of_Potassium-Competitive_Acid_Blocker_Vonoprazan-Based_Triple_Therapy_for_H_pylori_in_Human_Plas
https://pmc.ncbi.nlm.nih.gov/articles/PMC12567155/
https://www.researchgate.net/figure/A-UPLC-MS-MS-chromatograms-of-vonoprazan-metabolite-MI-and-internal-standard-IS_fig2_362716865
https://www.fda.gov/regulatory-information/search-fda-guidance-documents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428607?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o McLafferty, F. W., & TurecCek, F. (1993). Interpretation of Mass Spectra (4th ed.). University
Science Books.

e Panda, N., & Mothkuri, R. (2012).[4] Stereoselective Synthesis of Enamides by Pd-Catalyzed
Hydroamidation. Journal of Organic Chemistry, 77(21), 9407-9412. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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